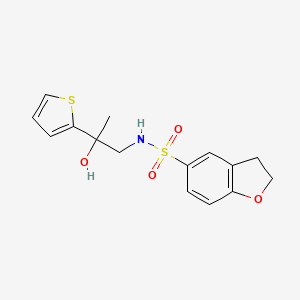
N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2,3-dihydrobenzofuran-5-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2,3-dihydrobenzofuran-5-sulfonamide is a useful research compound. Its molecular formula is C15H17NO4S2 and its molecular weight is 339.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2,3-dihydrobenzofuran-5-sulfonamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its unique structure, which includes a benzofuran moiety and a thiophenyl group. The presence of the sulfonamide functional group is significant for its biological activity. The molecular formula is C15H17N1O4S.
-
Inhibition of Carbonic Anhydrases :
Recent studies have highlighted the inhibitory effects of related sulfonamide derivatives on carbonic anhydrases (CAs), particularly isoforms II, IX, and XII. These enzymes play crucial roles in various physiological processes, including pH regulation and ion transport in cells. The compound's ability to inhibit these enzymes suggests a potential for therapeutic applications in cancer treatment, as CA IX is often overexpressed in tumor tissues . -
Antimicrobial Activity :
Similar compounds have demonstrated significant antimicrobial properties. Research indicates that derivatives of 2,3-dihydrofuran exhibit antibacterial effects against pathogenic strains such as Staphylococcus aureus. The mechanism often involves disrupting bacterial cell wall synthesis or function .
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxicity and enzyme inhibition of this compound:
- Cytotoxicity : Studies on human cancer cell lines (e.g., HT-29 and MDA-MB-231) showed that the compound can reduce cell viability under both normoxic and hypoxic conditions.
- Enzyme Inhibition : The IC50 values for inhibition against different CA isoforms were determined to evaluate potency. For instance, related compounds showed IC50 values ranging from 36.4 nM to 701.3 nM against CA IX and II respectively .
Case Studies
-
Study on Carbonic Anhydrase Inhibition :
A series of sulfonamide derivatives were synthesized and tested for their inhibitory effects on carbonic anhydrases. Among these, some compounds exhibited selectivity towards CA IX over CA II, indicating potential for targeted cancer therapies . -
Antibacterial Efficacy :
A study reported that certain 2,3-dihydrofuran derivatives displayed significant antibacterial activity against various strains, with one compound identified as a promising candidate due to its low MIC (Minimum Inhibitory Concentration) values .
Data Summary
Propiedades
IUPAC Name |
N-(2-hydroxy-2-thiophen-2-ylpropyl)-2,3-dihydro-1-benzofuran-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4S2/c1-15(17,14-3-2-8-21-14)10-16-22(18,19)12-4-5-13-11(9-12)6-7-20-13/h2-5,8-9,16-17H,6-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZXAXROOLAOTDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC2=C(C=C1)OCC2)(C3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













